molecular formula C18H23ClN2O B1424484 1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1281180-41-3

1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride

Cat. No. B1424484
CAS RN: 1281180-41-3
M. Wt: 318.8 g/mol
InChI Key: MTXGYKQZTLEBCN-UHFFFAOYSA-N
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Description

“1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride” is a chemical compound with the CAS Number: 1281180-41-3 . It has a molecular weight of 318.85 . The IUPAC name for this compound is 1-{3-[(4-methylbenzyl)oxy]phenyl}piperazine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H22N2O.ClH/c1-15-5-7-16(8-6-15)14-21-18-4-2-3-17(13-18)20-11-9-19-10-12-20;/h2-8,13,19H,9-12,14H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : The synthesis of compounds related to 1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride involves various methods. For instance, the synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride demonstrates a method involving ferulic acid acetylation protection, followed by reactions with piperazine and subsequent deacetylation, yielding a product with a confirmed chemical structure and over 56.9% yield (Wang Xiao-shan, 2011).

Pharmacological Research

  • HIV-1 Inhibition : Research on analogues of this compound, such as 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, has shown their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, known as bis(heteroaryl)piperazines (BHAPs), have demonstrated significant potency against HIV-1 (D. Romero et al., 1994).

  • Antidepressant and Antianxiety Activities : Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. Certain compounds demonstrated significant reduction in immobility times and exhibited noteworthy antianxiety activity (J. Kumar et al., 2017).

Biochemical Research

  • Mannich Bases and Bioactivities : The synthesis of new Mannich bases, such as 2-(4-hydroxy-3-methoxy-5-((substitutedpiperazin-1-yl)methyl)benzylidene)-2,3-dihydro-1H-inden-1-one, demonstrates their potential for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some of these compounds have shown high potency and selectivity (H. Gul et al., 2019).

Neuropharmacological Research

  • Dopamine Transporter Ligands : Research on derivatives of this compound, such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, has shown potential in developing long-acting dopamine transporter ligands for the treatment of cocaine abuse. These compounds exhibit significant binding affinity and selectivity for the dopamine transporter (L. Hsin et al., 2002).

Anticonvulsant and Antimicrobial Research

  • Anticonvulsant and Antimicrobial Activities : Derivatives synthesized for evaluation of anticonvulsant activity show promising results in maximal electroshock and subcutaneous Metrazol-induced seizure tests. Additionally, antimicrobial activities against various bacteria and fungi have been observed (M. Aytemir et al., 2004).

properties

IUPAC Name

1-[3-[(4-methylphenyl)methoxy]phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.ClH/c1-15-5-7-16(8-6-15)14-21-18-4-2-3-17(13-18)20-11-9-19-10-12-20;/h2-8,13,19H,9-12,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXGYKQZTLEBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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